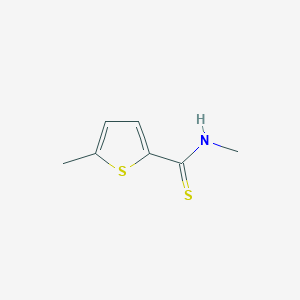![molecular formula C20H18N2O6Sn B12545426 2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) CAS No. 143643-59-8](/img/structure/B12545426.png)
2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) is a chemical compound with the molecular formula C₂₀H₁₈N₂O₆Sn It is a complex organotin compound that features a stannane core bonded to ethyl, phenyl, and pyridin-3-ol groups
Preparation Methods
The synthesis of 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) typically involves the reaction of ethyl(phenyl)stannane with pyridin-3-ol derivatives under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannane core can form coordination complexes with metal ions, influencing various biochemical pathways. The pyridin-3-ol groups can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar compounds include other organotin compounds with different substituents on the stannane core. For example:
Triphenyltin hydroxide: Used as a fungicide and has different reactivity due to the presence of three phenyl groups.
Dibutyltin dichloride: Commonly used as a catalyst in polymer production and has distinct chemical properties compared to 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol).
The uniqueness of 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) lies in its specific combination of ethyl, phenyl, and pyridin-3-ol groups, which confer unique chemical and biological properties.
Properties
CAS No. |
143643-59-8 |
|---|---|
Molecular Formula |
C20H18N2O6Sn |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
[ethyl-(3-hydroxypyridine-2-carbonyl)oxy-phenylstannyl] 3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/2C6H5NO3.C6H5.C2H5.Sn/c2*8-4-2-1-3-7-5(4)6(9)10;1-2-4-6-5-3-1;1-2;/h2*1-3,8H,(H,9,10);1-5H;1H2,2H3;/q;;;;+2/p-2 |
InChI Key |
SXYLCMPFUMMUQB-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](C1=CC=CC=C1)(OC(=O)C2=C(C=CC=N2)O)OC(=O)C3=C(C=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


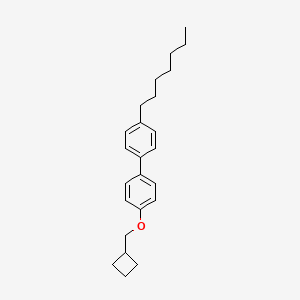


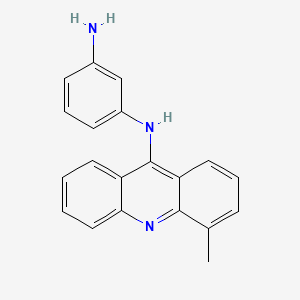
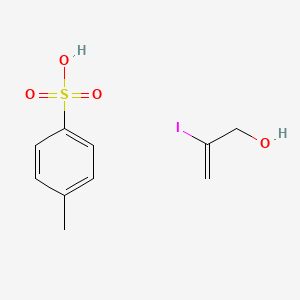
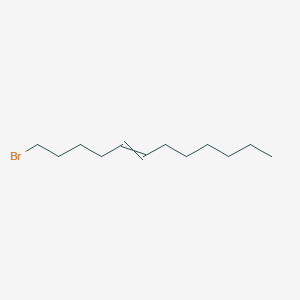
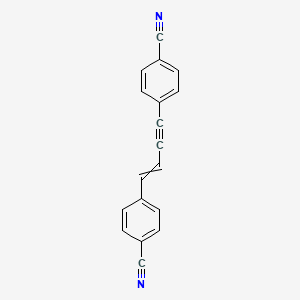
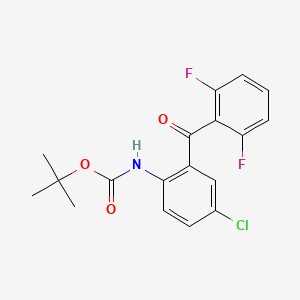
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
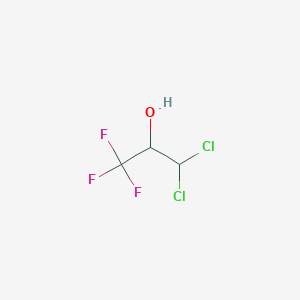
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
